molecular formula C14H12FNO3S B2805771 Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate CAS No. 864940-45-4

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

Cat. No.: B2805771
CAS No.: 864940-45-4
M. Wt: 293.31
InChI Key: PHVBEJYZWSIESE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 3-fluorobenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate
  • Ethyl 2-(3-chlorobenzamido)thiophene-3-carboxylate
  • Ethyl 2-(3-bromobenzamido)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorine atom in the benzamido group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets .

Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBEJYZWSIESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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